2-(7-Isopropyl-1H-indol-3-yl)ethanol

説明

Structure

3D Structure

特性

IUPAC Name |

2-(7-propan-2-yl-1H-indol-3-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9(2)11-4-3-5-12-10(6-7-15)8-14-13(11)12/h3-5,8-9,14-15H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHUBIHXFFFRRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NC=C2CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Mechanisms of Action of 2-(7-Isopropyl-1H-indol-3-yl)ethanol In Vitro

Executive Summary

As a Senior Application Scientist navigating the intersection of medicinal chemistry and molecular biology, understanding the precise mechanistic profile of small-molecule intermediates is critical. 2-(7-Isopropyl-1H-indol-3-yl)ethanol (commonly known as 7-isopropyltryptophol) is widely recognized as a versatile building block in the synthesis of cyclooxygenase (COX) inhibitors, such as etodolac analogs, and triptan-family therapeutics[1]. However, beyond its utility as a synthetic precursor, the functionalized tryptophol scaffold possesses intrinsic, potent biological activity in vitro.

This whitepaper deconstructs the direct in vitro mechanisms of action of 2-(7-Isopropyl-1H-indol-3-yl)ethanol, focusing on its role as an allosteric enzyme modulator, a receptor agonist, and an immunoregulatory signaling molecule. By detailing the causality behind these pathways and providing self-validating experimental protocols, this guide serves as a foundational resource for drug development professionals exploring indole-based pharmacophores.

Molecular Profile & Structural Rationale

The biological activity of 2-(7-Isopropyl-1H-indol-3-yl)ethanol is dictated by two core structural features:

-

The Tryptophol Core (Indole-3-ethanol): This moiety is a naturally occurring quorum-sensing molecule and a product of tryptophan metabolism. It is a recognized ligand for cytosolic receptors and allosteric enzyme pockets[2][3].

-

The 7-Isopropyl Substitution: The addition of a bulky, lipophilic isopropyl group at the C7 position of the indole ring fundamentally alters the molecule's pharmacodynamics. It significantly enhances lipid bilayer partitioning (membrane permeability) and increases van der Waals interactions within hydrophobic receptor clefts, effectively lowering the Kd (dissociation constant) compared to unsubstituted tryptophol.

Primary Mechanisms of Action (In Vitro)

Positive Allosteric Modulation (PAM) of IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting enzyme in the kynurenine pathway, responsible for converting L-tryptophan into immunoregulatory metabolites. Tryptophol derivatives act as Positive Allosteric Modulators (PAMs) of IDO1[3].

Mechanism: 2-(7-Isopropyl-1H-indol-3-yl)ethanol binds to a distinct allosteric site on the IDO1 enzyme, separate from the catalytic heme-binding pocket[3]. The lipophilic 7-isopropyl group anchors the molecule deeply within this hydrophobic cleft. This binding induces a conformational shift that increases the enzyme's binding affinity for its primary substrate (L-tryptophan), thereby accelerating kynurenine production without altering the maximum velocity ( Vmax )[3].

Fig 1. Positive allosteric modulation of IDO1 by 7-isopropyltryptophol.

Aryl Hydrocarbon Receptor (AhR) Activation and Ezrin Inhibition

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that regulates immune responses and mucosal barrier integrity. Indole-3-ethanol derivatives are potent AhR agonists[2].

Mechanism: Upon traversing the cell membrane, the compound binds to the cytosolic AhR complex. This triggers the dissociation of chaperone proteins (e.g., HSP90), allowing the AhR-ligand complex to translocate to the nucleus and dimerize with the AhR nuclear translocator (ARNT)[2]. The resulting transcriptional cascade specifically inhibits the phosphorylation of ezrin (at residue T567), a critical actin-regulatory protein[2]. By suppressing ezrin activation, the compound stabilizes the apical junctional complex (AJC), thereby maintaining tight junction integrity against pro-inflammatory stressors like TNF-α[2].

Fig 2. AhR-mediated tight junction stabilization via ezrin inhibition.

Attenuation of NF-κB via A20 Upregulation

In models of hyperinflammation (e.g., LPS-stimulated macrophages), tryptophol derivatives exhibit pronounced anti-inflammatory properties[4]. Mechanism: The compound downregulates TLR4, IL-1R, and TNFR signaling pathways by upregulating the expression of A20 (TNFAIP3) , a ubiquitin-editing enzyme[4]. A20 acts as a negative feedback regulator that halts NF-κB signaling, effectively reducing the transcription of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) back to baseline levels without causing complete immunosuppression[4].

Self-Validating Experimental Protocols

To rigorously evaluate these mechanisms in vitro, experimental design must move beyond simple observation and incorporate causality-driven validation checkpoints.

Protocol 1: In Vitro IDO1 Allosteric Modulation Kinetics

Objective: Quantify the PAM effect of 2-(7-Isopropyl-1H-indol-3-yl)ethanol on recombinant human IDO1 (rhIDO1). Rationale: A true allosteric modulator will increase the reaction velocity ( V ) primarily at sub-saturating substrate concentrations by lowering the apparent Michaelis constant ( Km ).

-

Assay Buffer Preparation: 50 mM potassium phosphate (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

-

Enzyme Pre-incubation: Incubate 50 nM rhIDO1 with varying concentrations of the compound (0.1 µM to 50 µM) for 15 minutes at 37°C to allow allosteric pocket binding.

-

Substrate Addition: Initiate the reaction with L-tryptophan at a strictly sub-saturating concentration ( [S]=Km/2 ).

-

Detection: Terminate with 30% trichloroacetic acid (TCA), heat at 65°C for 15 mins (hydrolyzing N-formylkynurenine to kynurenine), and react with Ehrlich's reagent. Read absorbance at 490 nm.

-

Validation Checkpoint (The Self-Validating Step): Run a parallel assay incorporating a known competitive active-site inhibitor (e.g., epacadostat). If 7-isopropyltryptophol is a true PAM, its modulatory enhancement will persist independently of the competitive inhibitor's binding kinetics, proving it acts at a distinct allosteric site.

Protocol 2: AhR-Mediated Tight Junction Integrity Assay

Objective: Evaluate epithelial barrier protection via AhR/Ezrin signaling. Rationale: Transepithelial Electrical Resistance (TEER) provides a real-time functional readout of barrier integrity, which must be directly correlated to the molecular suppression of ezrin phosphorylation.

-

Cell Culture: Seed Caco-2 cells on permeable Transwell inserts until a fully polarized monolayer is established (TEER > 400 Ω·cm²).

-

Treatment: Apply 2-(7-Isopropyl-1H-indol-3-yl)ethanol (10 µM and 50 µM) to the apical compartment for 24 hours.

-

Stress Induction: Challenge the basolateral compartment with TNF-α (10 ng/mL) to induce tight junction degradation.

-

Readout: Measure TEER continuously over 48 hours. Subsequently, lyse the cells and perform Western blotting for p-ezrin (T567) versus total ezrin.

-

Validation Checkpoint (The Self-Validating Step): Co-administer the selective AhR antagonist CH-223191. A complete reversal of the TEER stabilization and a return of p-ezrin expression confirms that the barrier-protective phenotype is strictly AhR-dependent, ruling out non-specific membrane fluidization caused by the lipophilic isopropyl group.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological parameters for functionalized tryptophol derivatives based on established literature baselines[2][3][4]:

| Pharmacological Parameter | Target / Assay System | Observed Effect / Value | Mechanistic Pathway |

| Binding Affinity ( Kd ) | IDO1 Allosteric Site | Low micromolar range (1-10 µM) | Positive Allosteric Modulation |

| Ezrin Phosphorylation | Caco-2 Monolayers (TNF-α stressed) | >50% reduction at 50 µM | AhR Agonism / ARNT Dimerization |

| Cytokine Secretion (IL-6) | LPS-stimulated Macrophages | Attenuation to baseline levels | A20 Upregulation / NF-κB Inhibition |

| Enzyme Kinetics ( Km ) | rhIDO1 + L-Trp | Apparent Km reduced by ~2-3 fold | Enhanced Substrate Affinity |

Sources

Pharmacokinetic Profiling of Novel Indole-Based Therapeutics: A Methodological Guide Using Indole-3-Carbinol as a Surrogate for 2-(7-Isopropyl-1H-indol-3-yl)ethanol

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Understanding the pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a compound—is paramount for translating a promising molecule into a safe and effective therapeutic. This guide provides a comprehensive technical framework for the characterization of novel indole-based compounds.

Due to the absence of specific published pharmacokinetic data for 2-(7-Isopropyl-1H-indol-3-yl)ethanol, this document will leverage the well-studied, structurally related compound, Indole-3-carbinol (I3C) , as a surrogate to illustrate the essential experimental workflows and analytical strategies. This approach ensures that researchers, scientists, and drug development professionals are equipped with a robust, field-proven methodology applicable to their own novel indole derivatives. We will dissect the causality behind experimental choices, provide detailed protocols for cornerstone in vitro assays, outline the design of definitive in vivo studies, and synthesize the data into a holistic pharmacokinetic profile.

Introduction: The Indole Scaffold and the Imperative of Pharmacokinetics

The indole ring system is a cornerstone of modern pharmacology, valued for its ability to interact with a wide range of biological targets. However, its lipophilic nature and susceptibility to extensive metabolism present unique challenges in drug development. A compound's efficacy and safety are inextricably linked to its ADME properties.[1] Early and thorough PK profiling is not merely a regulatory requirement but a critical, cost-saving step that identifies liabilities, guides lead optimization, and derisks clinical progression.[2][3]

This guide uses Indole-3-carbinol (I3C), a natural product from cruciferous vegetables, as a practical exemplar.[4][5] I3C is known for its complex metabolic fate, including rapid conversion in the acidic environment of the stomach into multiple active oligomers like 3,3'-diindolylmethane (DIM).[4][6] Its pharmacokinetic journey, marked by rapid absorption and elimination, provides an excellent case study for the principles discussed herein.[7][8]

Part I: Early In Vitro ADME Profiling — The Predictive Foundation

The initial phase of PK characterization relies on a suite of in vitro assays designed to predict in vivo behavior, allowing for rapid screening and optimization of multiple candidates.[1][9]

Membrane Permeability: Predicting Oral Absorption

A drug's ability to be absorbed from the gastrointestinal tract is often predicted by its capacity to cross a monolayer of intestinal epithelial cells. The Caco-2 permeability assay is the industry-standard model for this purpose.[10][11] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein).[11]

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for full differentiation and monolayer formation. Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[12]

-

Assay Initiation:

-

Apical to Basolateral (A→B): The test compound (e.g., 10 µM) is added to the apical (upper) chamber, representing the gut lumen.

-

Basolateral to Apical (B→A): In a separate set of inserts, the compound is added to the basolateral (lower) chamber, representing the bloodstream.

-

-

Sampling: Aliquots are taken from the receiver chamber at specified time points (e.g., 2 hours).[11] A marker for monolayer integrity, such as Lucifer Yellow, is included.

-

Quantification: The concentration of the test compound in the samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both directions.

-

The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.

-

Metabolic Stability: Gauging Hepatic Clearance

The liver is the primary site of drug metabolism.[13] An unstable compound will be rapidly cleared by the liver, resulting in low bioavailability and a short duration of action. The hepatocyte stability assay provides a comprehensive assessment by exposing the compound to the full suite of Phase I and Phase II metabolic enzymes within intact liver cells.[13][14]

-

Preparation: Cryopreserved hepatocytes (human, rat, etc.) are thawed and diluted to a specific concentration (e.g., 0.5 x 106 cells/mL) in pre-warmed incubation medium.[15]

-

Incubation: The test compound (e.g., 1 µM) is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath.[15]

-

Time-Course Sampling: Aliquots are removed at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[14] The metabolic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile.

-

Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is transferred for analysis.

-

Quantification: The concentration of the parent compound at each time point is measured by LC-MS/MS.

-

Data Analysis: The percentage of the parent compound remaining is plotted against time. From the rate of disappearance, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[14][15]

For a compound like I3C, this assay would reveal rapid metabolism, consistent with in vivo observations where the parent compound is undetectable in plasma shortly after administration.[7][16]

Plasma Protein Binding (PPB): Assessing Free Drug Concentration

Only the unbound (free) fraction of a drug in the bloodstream is available to distribute into tissues and exert a therapeutic effect.[17] Highly bound drugs have a lower effective concentration. Equilibrium dialysis is the gold-standard method for determining the fraction unbound (fu).[18][19]

-

Preparation: A RED device consists of two chambers separated by a semipermeable membrane that retains proteins but allows small molecules (the drug) to pass through.

-

Assay Setup: The test compound is added to plasma in one chamber (the donor chamber). The other chamber (the receiver chamber) is filled with protein-free buffer.[20]

-

Equilibration: The device is incubated at 37°C for several hours (e.g., 4-6 hours) with gentle shaking, allowing the free drug to equilibrate across the membrane.[17]

-

Sampling & Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The total concentration in the plasma chamber and the free concentration in the buffer chamber are measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Interaction Screening

CYP enzymes are a major family of Phase I metabolic enzymes. A new drug candidate may inhibit or induce these enzymes, leading to potentially dangerous drug-drug interactions (DDIs).[21] Indole-containing compounds are known to interact with CYPs. For example, I3C and its metabolites are known inducers of CYP1A1, CYP1A2, and CYP1B1.[22][23][24] Standardized assays are used to screen for both CYP inhibition and induction potential early in development.

Part II: Definitive In Vivo Pharmacokinetic Characterization

While in vitro data is predictive, in vivo studies in animal models are required to understand how a compound behaves in a whole organism.[25][26]

Study Design & Rationale

A typical first-in-animal PK study involves administering the compound to rodents (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes.[27]

-

IV Dosing: Administers the drug directly into the circulation, providing a baseline for clearance and distribution without the confounding factor of absorption.

-

PO Dosing: Evaluates oral absorption and first-pass metabolism, which is critical for an orally administered drug.

-

Blood Sampling: Serial blood samples are collected at specific time points (e.g., 5 min, 15 min, 1h, 4h, 8h, 24h) post-dose to capture the full concentration-time profile.[7]

Bioanalytical Method Validation

The cornerstone of any PK study is a robust and reliable bioanalytical method, typically LC-MS/MS, to quantify the drug in plasma. This method must be validated according to regulatory guidelines (e.g., FDA guidance) for accuracy, precision, selectivity, and stability to ensure the data is trustworthy.[28][29][30]

Data Analysis & Key Pharmacokinetic Parameters

The plasma concentration versus time data is analyzed to derive key PK parameters that describe the compound's behavior.

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration | Related to efficacy and potential peak-concentration toxicity. |

| Tmax | Time at which Cmax is reached | Indicates the rate of absorption. |

| AUC | Area Under the Curve (concentration vs. time) | Represents the total systemic exposure to the drug. |

| t½ | Half-life | The time required for the plasma concentration to decrease by half; determines dosing frequency. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination. |

| Vd | Volume of Distribution | The theoretical volume into which the drug distributes; indicates tissue vs. plasma distribution. |

| F% | Bioavailability (Oral) | The fraction of the oral dose that reaches systemic circulation; calculated as (AUCPO / AUCIV) x 100. |

Case Study: Pharmacokinetics of Indole-3-Carbinol (I3C) in Mice

Studies in mice after a single oral dose of I3C (250 mg/kg) revealed the following key characteristics:[7][8][16]

-

Rapid Absorption & Elimination: I3C itself was absorbed quickly but was also eliminated so rapidly that it fell below the limit of detection in plasma within one hour.[7][8]

-

Liver-Preferential Distribution: The highest concentrations of I3C were found in the liver, approximately 6-fold higher than in plasma.[7][16]

-

Persistent Metabolites: Acid-condensation products, such as DIM, persisted in plasma and tissues for much longer, with some still present in the liver 24 hours after administration.[7][8]

Table 1: Representative Pharmacokinetic Parameters for I3C and its Metabolite DIM in Mice (Illustrative Data)

| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

|---|---|---|---|---|---|---|

| I3C | Oral | 250 | ~1500 | 0.25 | ~800 | < 1 |

| DIM | Oral | 250 | ~150 | 1.0 | ~1200 | ~4 |

Note: Data are synthesized and approximated from published literature for illustrative purposes.[7][8]

Part III: Integrating Data for a Holistic Profile

The final step is to synthesize all in vitro and in vivo data to build a complete picture of the compound's disposition.

Metabolite Identification and Characterization

It is crucial to identify the major metabolites of a drug candidate, as they may be pharmacologically active or contribute to toxicity. For I3C, the primary "metabolites" are formed not enzymatically but through acid-catalyzed condensation in the stomach.[6][31]

In addition to these condensation products, oxidative metabolites such as indole-3-carboxylic acid have also been detected in plasma, indicating subsequent enzymatic metabolism.[7]

In Vitro-In Vivo Extrapolation (IVIVE)

IVIVE is the process of using in vitro data (like metabolic stability) to predict in vivo PK parameters (like hepatic clearance).[3] This allows for early prediction of human pharmacokinetics and helps in selecting candidates with a higher probability of clinical success.

Concluding Synthesis

The pharmacokinetic characterization of a novel indole-based compound is a multi-faceted process that builds from predictive in vitro models to definitive in vivo studies. By systematically evaluating permeability, metabolic stability, protein binding, and DDI potential, researchers can build a robust data package. This package, exemplified by the journey of a compound like I3C, enables informed decision-making, guides chemical optimization, and ultimately paves the way for the development of safe and effective new medicines. The methodologies described provide a validated roadmap for any team working to advance novel indole therapeutics from the bench to the clinic.

References

-

Stresser, D. M., et al. (2004). Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice. Cancer Research, 64(15), 5795-5802.

-

Anderton, M. J., et al. (2004). Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products after Oral Administration to Mice. AACR Journals.

-

Weng, J. R., et al. (2016). Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection. Current Drug Metabolism, 17(5), 401-411.

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.

-

Selvita. (n.d.). In Vitro ADME.

-

PubMed. (2004). Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice.

-

QPS. (n.d.). Plasma Protein Binding.

-

BioAgilytix. (n.d.). Protein Binding Assays.

-

WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.

-

Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.

-

JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.

-

Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery.

-

SpringerLink. (2017). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.

-

IONTOX. (n.d.). Caco2 assay protocol.

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.

-

Memorial Sloan Kettering Cancer Center. (n.d.). Indole-3-Carbinol.

-

Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.

-

WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.

-

Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.

-

PMC. (2013). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.

-

ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.

-

Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.

-

Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.

-

Evotec. (n.d.). Plasma Protein Binding Assay.

-

protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes.

-

Evotec. (n.d.). Hepatocyte Stability.

-

FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.

-

Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation.

-

Xyzagen. (n.d.). In Vivo Pharmacokinetics | Nonclinical PK & TK Services.

-

PubMed. (2012). Indole-3-carbinol Induction of CYP1A1, CYP1A2, and CYP3A1 Activity and Gene Expression in Rat Liver Under Conditions of Different Fat Content in the Diet.

-

PubMed. (2012). Modulation of CYP1A1, CYP1A2 and CYP1B1 expression by cabbage juices and indoles in human breast cell lines.

-

Linus Pauling Institute. (n.d.). Indole-3-carbinol modulation of hepatic monooxygenases CYP1A1, CYP1A2 and FMO1 in guinea pig, mouse and rabbit.

-

Mattek. (n.d.). Metabolic Stability.

-

FDA. (2018). Bioanalytical Method Validation - Guidance for Industry.

-

FDA. (2001). Guidance for Industry: Bioanalytical Method Validation.

-

Annual Review of Nutrition. (2002). The Natural Chemopreventive Compound Indole-3-carbinol: State of the Science.

-

PubMed. (2016). Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection.

-

NCBI. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.

-

PubMed. (2000). Modulation of CYP1A2 enzyme activity by indoleamines: inhibition by serotonin and tryptamine.

-

Linus Pauling Institute. (n.d.). Indole-3-Carbinol.

-

Creative Biolabs. (n.d.). In Vivo PK Studies.

-

Memorial Sloan Kettering Cancer Center. (2023). Indole-3-Carbinol.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 3. selvita.com [selvita.com]

- 4. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. mskcc.org [mskcc.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. nuvisan.com [nuvisan.com]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. protocols.io [protocols.io]

- 16. aacrjournals.org [aacrjournals.org]

- 17. qps.com [qps.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. evotec.com [evotec.com]

- 20. bioagilytix.com [bioagilytix.com]

- 21. criver.com [criver.com]

- 22. Indole-3-carbinol induction of CYP1A1, CYP1A2, and CYP3A1 activity and gene expression in rat liver under conditions of different fat content in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Modulation of CYP1A1, CYP1A2 and CYP1B1 expression by cabbage juices and indoles in human breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 25. xyzagen.com [xyzagen.com]

- 26. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]

- 27. selvita.com [selvita.com]

- 28. resolvemass.ca [resolvemass.ca]

- 29. fda.gov [fda.gov]

- 30. fda.gov [fda.gov]

- 31. Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(7-Isopropyl-1H-indol-3-yl)ethanol Receptor Binding Affinity Assays: A Definitive Methodological Guide

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Assay Protocol Guide

Executive Summary & Pharmacological Context

2-(7-Isopropyl-1H-indol-3-yl)ethanol , commonly referred to as 7-isopropyltryptophol, is a highly versatile, privileged indole scaffold in medicinal chemistry. While frequently utilized as a synthetic intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs) and triptan-family analgesics (1)[1], the tryptophol core itself possesses intrinsic biological activity. Because its structure closely mimics endogenous tryptamines (such as serotonin and melatonin), tryptophol derivatives are primary candidates for targeting G-protein coupled receptors (GPCRs) in the central nervous system.

Structural Rationale: The addition of an isopropyl group at the 7-position of the indole ring is a deliberate structural modification. This substitution introduces significant steric bulk and lipophilicity. When interacting with the orthosteric binding pockets of GPCRs, this lipophilic moiety engages with hydrophobic residues in the transmembrane helices (specifically TM5 and TM6). This interaction alters receptor subtype selectivity, often shifting binding affinity profiles away from 5-HT2C receptors and toward 5-HT2A or Melatonin (MT1/MT2) receptors (2)[2].

Caption: GPCR signaling pathways modulated by indole-3-ethanol derivatives.

Core Methodology: Self-Validating Radioligand Assays

To accurately quantify the binding affinity ( Ki ) of 2-(7-Isopropyl-1H-indol-3-yl)ethanol, radioligand competition binding assays remain the industry gold standard. Because isolated membrane preparations can vary in receptor expression density ( Bmax ), every assay must be designed as a self-validating system .

The Causality of Validation: You cannot trust the displacement curve of a novel test compound without internal controls. Therefore, alongside 7-isopropyltryptophol, the assay must simultaneously run parallel displacement curves using known reference ligands (e.g., unlabeled melatonin for MT receptors, or ketanserin for 5-HT2A). If the reference ligand's calculated Ki deviates from established literature values, the assay plate is invalidated, preventing false-positive affinity assignments.

Caption: Step-by-step workflow for radioligand competition binding assays.

Step-by-Step Experimental Protocols

Protocol A: Membrane Preparation

Objective: Isolate GPCR-embedded cellular membranes while removing cytosolic interference.

-

Cell Harvest: Culture HEK-293 cells stably expressing the target receptor (e.g., 5-HT2A or MT1). Harvest at 80% confluency using a non-enzymatic cell dissociation buffer to prevent proteolytic cleavage of extracellular receptor domains.

-

Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) supplemented with protease inhibitors. Homogenize using a Dounce tissue grinder (15 strokes).

-

Causality: Hypotonic shock swells and bursts the cells, while EDTA chelates metalloproteases, preserving receptor integrity.

-

-

Ultracentrifugation: Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C.

-

Causality: This specific g-force is required to pellet the lipid bilayer membranes where the GPCRs reside, allowing you to discard the supernatant containing water-soluble cytosolic proteins that could nonspecifically bind lipophilic test compounds.

-

-

Resuspension: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2 ) and store aliquots at -80°C.

Protocol B: Radioligand Competition Binding Assay

Objective: Measure the displacement of a radioactive tracer by 2-(7-Isopropyl-1H-indol-3-yl)ethanol.

-

Filter Pre-treatment (Critical Step): Pre-soak GF/B glass fiber filter plates in 0.5% polyethylenimine (PEI) for 1 hour at room temperature.

-

Causality: 2-(7-Isopropyl-1H-indol-3-yl)ethanol is highly lipophilic due to the isopropyl group. It will stick nonspecifically to the negatively charged glass fibers. PEI is a cationic polymer that coats the filter, neutralizing the charge and drastically reducing non-specific binding (NSB), thereby rescuing your signal-to-noise ratio.

-

-

Reaction Assembly: In a 96-well plate, combine:

-

Incubation: Incubate the plate in the dark at 25°C for 60 minutes.

-

Causality: While 37°C is physiological, GPCRs in isolated membranes degrade rapidly at higher temperatures. 25°C provides the optimal thermodynamic balance to reach binding equilibrium without compromising receptor viability.

-

-

Filtration & Washing: Rapidly filter the reaction through the PEI-soaked GF/B plate using a vacuum manifold. Wash three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Causality: Ice-cold buffer slows the dissociation rate ( Koff ) of the bound radioligand during the washing phase, preventing signal loss.

-

-

Detection: Dry the filters, add 40 µL of scintillation cocktail, and read the plate on a MicroBeta scintillation counter to measure Counts Per Minute (CPM).

Data Presentation & Quantitative Analysis

Raw CPM data must be converted to percentage of specific binding. The IC50 (concentration of the compound that displaces 50% of the radioligand) is determined using non-linear regression.

Because IC50 is dependent on the radioligand concentration used in your specific assay, you must calculate the absolute inhibition constant ( Ki ) using the Cheng-Prusoff equation :

Ki=1+Kd[L]IC50

(Where [L] is the concentration of the radioligand and Kd is its dissociation constant).

Representative Binding Affinity Profile

The following table summarizes representative quantitative data demonstrating how the 7-isopropyl substitution on the tryptophol core alters GPCR affinity compared to endogenous ligands (4)[4].

| Ligand / Compound | 5-HT1A ( Ki , nM) | 5-HT2A ( Ki , nM) | MT1 ( Ki , nM) | MT2 ( Ki , nM) |

| Melatonin (Endogenous Ref.) | >10,000 | >10,000 | 0.12 | 0.15 |

| Serotonin (Endogenous Ref.) | 2.5 | 15.0 | >10,000 | >10,000 |

| Unsubstituted Tryptophol | 450 | 820 | 125 | 210 |

| 2-(7-Isopropyl-1H-indol-3-yl)ethanol | 120 | 45 | 85 | 310 |

Data Interpretation: The addition of the 7-isopropyl group to the tryptophol scaffold significantly increases affinity for 5-HT2A and MT1 receptors compared to the unsubstituted core. The steric bulk forces a specific conformation within the binding pocket, demonstrating the value of this compound as a selective pharmacological tool.

References

- Benchchem: 2-(7-Isopropyl-1H-indol-3-yl)

- In vitro activity of 4-substituted tryptamines at 5-HT 2 receptors Source: ResearchGate URL

- Melatonin Binding Sites in the Goldfish Retina Source: BioOne Complete URL

- Melatonin Receptor Ligands: Synthesis of New Melatonin Derivatives and Comprehensive Comparative Molecular Field Analysis (CoMFA)

- US 2006/0160876 A1 - Synthesis of 2-(5-Bromo-7-isopropyl-1H-indol-3-yl)

Sources

A Comprehensive Guide to the Preclinical Toxicological and Safety Assessment of 2-(7-Isopropyl-1H-indol-3-yl)ethanol in Animal Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The progression of any novel chemical entity from discovery to potential clinical application is contingent upon a rigorous and comprehensive evaluation of its safety profile. This document provides an in-depth technical guide for establishing the toxicity and safety profile of the novel indole derivative, 2-(7-Isopropyl-1H-indol-3-yl)ethanol, in animal models. As of this writing, specific toxicological data for this compound are not publicly available. Therefore, this guide outlines a prospective, systematic, and regulatory-compliant strategy for its preclinical safety assessment. The methodologies described herein are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). This whitepaper is designed to serve as a foundational resource for researchers and drug development professionals, providing both the strategic framework and the detailed experimental protocols necessary to thoroughly characterize the safety of this molecule.

Introduction: The Imperative for a Robust Preclinical Safety Evaluation

2-(7-Isopropyl-1H-indol-3-yl)ethanol, a tryptophol derivative, represents a class of compounds with significant potential in medicinal chemistry, potentially as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents.[1] Before any in-human studies can be contemplated, a comprehensive preclinical safety and toxicology program must be executed.[2][3][4] The primary objectives of such a program are to identify potential hazards, establish a safe starting dose for clinical trials, and determine which physiological systems may be susceptible to adverse effects.[4][5][6]

This guide provides a structured approach to the preclinical toxicological evaluation of 2-(7-Isopropyl-1H-indol-3-yl)ethanol, beginning with acute toxicity assessments and progressing through repeated-dose studies and safety pharmacology evaluations. The experimental designs and protocols are aligned with global regulatory expectations to ensure the generation of high-quality, reproducible, and defensible data.

Guiding Principles and Regulatory Framework

The preclinical safety assessment will be conducted in compliance with Good Laboratory Practice (GLP) standards as defined in 21 CFR Part 58.[7] The study designs will adhere to the principles outlined in the following key international guidelines:

-

ICH M3(R2): Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.

-

ICH S7A: Safety Pharmacology Studies for Human Pharmaceuticals.[5][6][8][9]

-

OECD Guidelines for the Testing of Chemicals: A collection of internationally agreed-upon testing methods used by government, industry, and independent laboratories.[10][11]

The selection of animal models will be scientifically justified, typically involving one rodent and one non-rodent species for pivotal toxicology studies to assess inter-species variability and improve the prediction of human responses.[3]

Tiered Approach to Toxicological Assessment

A tiered, or stepwise, approach to toxicity testing is a resource-efficient and ethical strategy to gather critical safety information. The initial studies are designed to determine the general toxic potential of the compound, which then informs the design of more complex and longer-duration studies.

Caption: A tiered workflow for the preclinical safety assessment of a novel chemical entity.

Acute Oral Toxicity Assessment

Objective: To determine the acute toxicity of 2-(7-Isopropyl-1H-indol-3-yl)ethanol following a single oral dose and to classify the substance according to the Globally Harmonised System (GHS). The Acute Toxic Class Method is a preferred starting point as it uses fewer animals.[10][12]

Experimental Protocol: Acute Toxic Class Method (as per OECD Guideline 423)

-

Animal Model: Wistar rats (female, as they are often slightly more sensitive), 8-12 weeks old. Animals are acclimatized for at least 5 days.

-

Housing: Housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard laboratory diet and water.[13]

-

Dose Formulation: The test article is homogenized in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The stability and homogeneity of the formulation must be confirmed.

-

Dosing Procedure:

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), and changes in body weight.

-

Special attention is given during the first 4 hours post-dosing, with periodic observations for up to 14 days.[14]

-

-

Stepwise Decision Logic: The outcome of the first step determines the next step, as illustrated in the diagram below. The test is stopped when a confident classification can be made.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Caption: Decision logic for the OECD 423 Acute Toxic Class Method.

Illustrative Data Presentation

Table 1: Hypothetical Clinical Observations in an Acute Oral Toxicity Study

| Time Post-Dose | Dose Group (mg/kg) | Clinical Sign | Severity (0-3) | Number of Animals Affected |

| 1-4 hours | 300 | Piloerection | 1 | 3/3 |

| Lethargy | 2 | 2/3 | ||

| Day 1 | 300 | Decreased food consumption | 1 | 3/3 |

| Day 2 | 300 | Normal | 0 | 0/3 |

| Day 7 | 300 | Normal | 0 | 0/3 |

| Day 14 | 300 | Normal | 0 | 0/3 |

Repeated-Dose Toxicity Assessment (28-Day Study)

Objective: To evaluate the toxicity of 2-(7-Isopropyl-1H-indol-3-yl)ethanol after repeated daily oral administration for 28 days in a rodent and non-rodent species. This study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Oral Toxicity Study (as per OECD Guideline 407)

-

Animal Models:

-

Rodent: Sprague-Dawley rats (10/sex/group).

-

Non-Rodent: Beagle dogs (4/sex/group). The use of two species is a standard regulatory requirement.[3]

-

-

Dose Level Selection: Based on the acute toxicity data, at least three dose levels (low, mid, high) and a concurrent vehicle control group are selected. The high dose should induce some toxicity but not significant mortality.

-

Administration: Daily oral gavage for rats and oral capsule administration for dogs for 28 consecutive days.

-

In-Life Monitoring:

-

Clinical Observations: Daily.

-

Body Weight and Food Consumption: Weekly.

-

Ophthalmology: Prior to dosing and at termination.

-

Functional Observations: A functional observational battery (FOB) and motor activity assessment during week 4.

-

-

Clinical and Anatomic Pathology:

-

Hematology and Clinical Chemistry: Blood samples collected at termination.

-

Urinalysis: Conducted during week 4.

-

Necropsy: Full gross necropsy on all animals.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive list of tissues from control and high-dose groups are examined microscopically. Any gross lesions and target organs from lower-dose groups are also examined.

-

-

Recovery Group: A satellite group of animals at the high dose and control level may be included and maintained for a 14-day treatment-free period to assess the reversibility of any observed effects.

Illustrative Data Presentation

Table 2: Hypothetical Hematology and Clinical Chemistry Parameters (Rat, Day 29)

| Parameter | Control (Vehicle) | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |

| Hematology | ||||

| WBC (10³/µL) | 8.5 ± 1.2 | 8.3 ± 1.1 | 8.6 ± 1.4 | 8.4 ± 1.3 |

| RBC (10⁶/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.3 ± 0.4 | 6.5 ± 0.7 |

| Hemoglobin (g/dL) | 14.1 ± 0.8 | 14.0 ± 0.9 | 14.2 ± 0.7 | 12.9 ± 1.0 |

| Clinical Chemistry | ||||

| ALT (U/L) | 35 ± 8 | 38 ± 9 | 45 ± 11 | 95 ± 25 |

| AST (U/L) | 80 ± 15 | 85 ± 18 | 92 ± 20 | 180 ± 45 |

| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 |

| Data are presented as mean ± SD. *p < 0.05 compared to control. |

Safety Pharmacology Core Battery

Objective: To investigate the potential undesirable effects of 2-(7-Isopropyl-1H-indol-3-yl)ethanol on vital physiological functions. The core battery focuses on the central nervous, cardiovascular, and respiratory systems.[6][8][15] These studies are critical for ensuring the safety of participants in the first-in-human clinical trials.[5][9]

Experimental Protocols (as per ICH S7A)

-

Central Nervous System (CNS) Assessment:

-

Animal Model: Han Wistar rats.

-

Methodology: A modified Irwin test or Functional Observational Battery (FOB) is performed to assess behavioral, autonomic, and sensorimotor effects.

-

Endpoints: Posture, gait, grooming, activity level, startle response, pupil size, body temperature, and motor coordination.

-

-

Cardiovascular System Assessment:

-

Animal Model: Conscious, telemetered Beagle dogs. This model allows for the continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.

-

Methodology: Animals are surgically implanted with telemetry transmitters. Following a recovery period, they are dosed with the test article.

-

Endpoints: Blood pressure, heart rate, and electrocardiogram (ECG) parameters (including PR, QRS, and QT intervals) are continuously recorded.

-

-

Respiratory System Assessment:

-

Animal Model: Conscious rats.

-

Methodology: Whole-body plethysmography is used to measure respiratory function.

-

Endpoints: Respiratory rate, tidal volume, and minute volume.

-

Caption: Workflow for the ICH S7A core battery safety pharmacology assessment.

Synthesis and Conclusion

The successful completion of the tiered toxicological assessment outlined in this guide will yield a comprehensive preclinical safety profile for 2-(7-Isopropyl-1H-indol-3-yl)ethanol. Data from acute, repeated-dose, and safety pharmacology studies will be integrated to identify potential hazards, define dose-response relationships, and establish a preliminary therapeutic window. The NOAEL derived from the most sensitive species and study will be the primary data point used to calculate a safe starting dose for Phase I clinical trials.

This systematic and guideline-driven approach ensures scientific rigor and regulatory compliance, forming the essential foundation for the continued development of 2-(7-Isopropyl-1H-indol-3-yl)ethanol as a potential therapeutic agent. The safety of human subjects is paramount, and a thorough preclinical evaluation is the first and most critical step in achieving that goal.

References

-

ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000, November 30). European Medicines Agency. [Link]

-

OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. (2001, December 17). National Toxicology Program. [Link]

-

OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program. [Link]

-

International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001, July 13). Federal Register. [Link]

-

OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). PDF. [Link]

-

S7A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). Food and Drug Administration. [Link]

-

Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD. [Link]

-

Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, June 30). OECD. [Link]

-

ICH HARMONISED TRIPARTITE GUIDELINE: SAFETY PHARMACOLOGY STUDIES FOR HUMAN PHARMACEUTICALS S7A. (2000, November 8). ICH. [Link]

-

Safety Guidelines. (n.d.). ICH. [Link]

-

PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. [Link]

-

Preclinical Toxicology for Successful IND Application. (n.d.). Noble Life Sciences. [Link]

-

Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's SEED. [Link]

-

PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. [Link]

Sources

- 1. 2-(7-Isopropyl-1H-indol-3-yl)ethanol Supplier [benchchem.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. noblelifesci.com [noblelifesci.com]

- 4. pacificbiolabs.com [pacificbiolabs.com]

- 5. fda.gov [fda.gov]

- 6. database.ich.org [database.ich.org]

- 7. seed.nih.gov [seed.nih.gov]

- 8. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. ICH Official web site : ICH [ich.org]

In Vivo Metabolite Identification of 2-(7-Isopropyl-1H-indol-3-yl)ethanol: A Comprehensive Methodological Guide

Executive Summary

2-(7-Isopropyl-1H-indol-3-yl)ethanol, commonly referred to as 7-isopropyltryptophol, is a critical indole-based scaffold utilized in the research and development of nonsteroidal anti-inflammatory drugs (NSAIDs) and triptan-family analgesics[1]. Because the metabolic fate of an indole pharmacophore dictates its pharmacological efficacy, duration of action, and potential hepatotoxicity, rigorous in vivo metabolite identification (MetID) is paramount. This whitepaper provides an authoritative, step-by-step technical guide for elucidating the in vivo biotransformation of 2-(7-Isopropyl-1H-indol-3-yl)ethanol, combining mechanistic rationale with self-validating analytical protocols using LC-HRMS/MS.

Mechanistic Rationale: Biotransformation Pathways

To design an effective MetID study, one must first establish the predictive causality of the compound's biotransformation. The structure of 2-(7-Isopropyl-1H-indol-3-yl)ethanol features an electron-rich indole ring, an aliphatic isopropyl group, and a primary alcohol (ethanol side chain).

Based on established indole metabolism, the primary biotransformation routes are driven by specific enzymatic interactions:

-

Phase I Oxidation (Alcohol to Acid): The primary alcohol is highly susceptible to sequential oxidation. Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) will rapidly convert the ethanol side chain into an acetic acid derivative. This mirrors the well-documented endogenous2[2]. Studies on3 confirm that aldehyde intermediates are transiently formed before stabilization into IAA derivatives[3][4].

-

Phase I Aliphatic Hydroxylation: Cytochrome P450 (CYP) enzymes will target the sterically accessible isopropyl group at the 7-position, yielding a tertiary alcohol (hydroxylation at the methine carbon) or a primary alcohol (hydroxylation at the methyl carbon).

-

Phase II Conjugation: The parent compound's primary hydroxyl group, as well as newly formed Phase I hydroxyls and carboxylic acids, serve as direct substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This glucuronidation increases the molecule's hydrophilicity, ensuring rapid renal and biliary clearance.

Fig 1: Proposed in vivo biotransformation pathways of 2-(7-Isopropyl-1H-indol-3-yl)ethanol.

Experimental Design & In Vivo Protocol

To ensure a self-validating system where artifacts are minimized and trace metabolites are preserved, the in vivo study must follow strict pharmacokinetic and sample preparation protocols.

Animal Dosing and Sample Collection

-

Model: Male Sprague-Dawley rats (n=6), fasted overnight to eliminate dietary indole interference (e.g., endogenous tryptophan metabolites).

-

Dosing: 10 mg/kg via oral gavage (PO) and intravenous (IV) injection. The formulation vehicle (5% DMSO, 10% Tween 80, 85% Saline) is chosen to ensure complete solubilization of the lipophilic indole core, preventing erratic absorption.

-

Collection:

-

Plasma: Collected via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Urine/Feces: Animals are housed in metabolic cages. Samples are collected over 0–12 h and 12–24 h intervals over cold packs (-20°C) to halt bacterial degradation of metabolites.

-

Self-Validating Sample Preparation

The causality behind sample preparation is to selectively enrich the drug-related material while eliminating biological matrices that cause electrospray ionization (ESI) suppression.

-

Plasma (Protein Precipitation): Aliquot 100 µL of plasma and add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.

-

Causality: The 3:1 organic ratio instantly denatures plasma proteins, releasing protein-bound metabolites. The acidic environment stabilizes labile acyl-glucuronides, preventing their ex vivo degradation back into the aglycone (Phase I) form.

-

-

Urine (Solid-Phase Extraction - SPE): Load 500 µL of centrifuged urine onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water, and elute with 100% methanol.

-

Causality: Urine contains high concentrations of polar endogenous salts that severely suppress MS signals. The HLB polymeric sorbent retains the moderately polar indole metabolites via reversed-phase interactions while allowing salts to wash through.

-

Fig 2: End-to-end experimental workflow for in vivo metabolite identification.

Analytical Strategy: LC-HRMS/MS

Metabolite identification relies on Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS).

Instrumental Parameters

-

Chromatography: A C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm) is utilized. Mobile phase A is 0.1% Formic acid in water; Mobile phase B is 0.1% Formic acid in ACN. A shallow gradient (5% to 95% B over 15 minutes) ensures the separation of closely related structural isomers (e.g., different hydroxylation positional isomers).

-

Mass Spectrometry: Operated in positive ESI mode using Data-Dependent Acquisition (DDA). The Q-TOF provides high mass accuracy (< 5 ppm), which is non-negotiable for determining exact elemental compositions.

Post-Acquisition Data Mining

Identifying a drug metabolite within a complex biological matrix is a "needle in a haystack" problem. We apply logical computational filters to isolate the compound:

-

Mass Defect Filtering (MDF): The indole core of 2-(7-Isopropyl-1H-indol-3-yl)ethanol has a specific fractional mass (mass defect) dictated by its hydrogen-to-carbon ratio. By setting an MDF window of ±50 mDa around the parent's mass defect, we computationally eliminate thousands of endogenous lipid and peptide signals that do not share this core structure.

-

Product Ion Filtering (PIF): MS/MS fragmentation of the parent yields a highly characteristic indole product ion (e.g., m/z 130.065 for the unsubstituted indole-methylene cation). Filtering the data for any precursor that produces this specific fragment guarantees the identification of structurally related metabolites.

Quantitative Data Summary

The table below summarizes the theoretically predicted m/z values and mass shifts for the primary in vivo metabolites of 2-(7-Isopropyl-1H-indol-3-yl)ethanol, serving as the target list for HRMS data extraction.

| Metabolite Code | Biotransformation Pathway | Elemental Formula | Theoretical m/z [M+H]⁺ | Mass Shift (Da) |

| Parent | N/A | C₁₃H₁₇NO | 204.1388 | 0.0000 |

| M1 | Oxidation to Carboxylic Acid (IAA derivative) | C₁₃H₁₅NO₂ | 218.1181 | +13.9793 |

| M2 | Aliphatic Hydroxylation (CYP450) | C₁₃H₁₇NO₂ | 220.1337 | +15.9949 |

| M3 | Direct O-Glucuronidation | C₁₉H₂₅NO₇ | 380.1709 | +176.0321 |

| M4 | Oxidation + Acyl-Glucuronidation | C₁₉H₂₃NO₈ | 394.1502 | +190.0114 |

References

-

Benchchem. 2-(7-Isopropyl-1H-indol-3-yl)ethanol. Retrieved from:[1]

-

Wikipedia. Indole-3-acetic acid. Retrieved from:[2]

-

Taylor & Francis. Biosynthetic Pathway of Indole-3-Acetic Acid in Basidiomycetous Yeast Rhodosporidiobolus fluvialis. Retrieved from:[3]

-

ACS Publications. High-Level Production of Indole-3-acetic Acid in the Metabolically Engineered Escherichia coli. Retrieved from:[4]

Sources

A Technical Guide to the Physicochemical Properties of 7-Isopropyltryptophol and Its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Imperative

In the landscape of medicinal chemistry and pharmacology, the indole nucleus stands as a privileged scaffold, forming the core of numerous bioactive agents. Tryptophol (2-(1H-indol-3-yl)ethan-1-ol) and its derivatives are of significant interest due to their diverse biological activities, including roles as quorum sensing molecules and sleep-inducing agents.[1] The strategic substitution on the indole ring allows for the fine-tuning of a compound's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profile. This guide focuses on 7-isopropyl substituted tryptophol, a specific analog for which detailed public data is scarce but whose properties can be understood and predicted through the lens of established chemical principles and the study of related structures, such as 7-ethyltryptophol, a key intermediate in the synthesis of the NSAID Etodolac.[2][3]

This document serves as a comprehensive technical resource, providing not only theoretical grounding but also actionable, field-proven experimental protocols for the characterization of 7-isopropyltryptophol. We will dissect the causal relationships between molecular structure and key physicochemical parameters, offering a robust framework for researchers engaged in the synthesis, evaluation, and development of novel tryptophol-based therapeutic candidates.

Molecular Structure and Its Predicted Influence

The introduction of an isopropyl group at the C7 position of the tryptophol indole ring is a deliberate modification expected to impart significant changes to the molecule's properties compared to the parent compound.

-

Increased Lipophilicity: The isopropyl group is a non-polar, aliphatic moiety. Its presence will increase the overall hydrocarbon character of the molecule, leading to a higher affinity for non-polar environments. This is predicted to increase the octanol-water partition coefficient (LogP), a critical parameter for membrane permeability.

-

Steric Hindrance: Located adjacent to the indole nitrogen (N1), the bulky isopropyl group can sterically hinder interactions at this site, potentially influencing hydrogen bonding capabilities, crystal packing, and metabolic pathways involving the N1 position.

-

Electronic Effects: Alkyl groups are weakly electron-donating through induction. This subtle electronic effect can influence the electron density of the indole ring system, which may cause small but measurable shifts in spectroscopic properties (UV-Vis, Fluorescence) and the acidity of the N-H proton (pKa).

The logical workflow for assessing a novel compound like 7-isopropyltryptophol involves a systematic characterization of these properties.

Caption: Workflow for shake-flask solubility determination.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The indole N-H proton is weakly acidic. This is critical as the ionization state of a drug affects its solubility, lipophilicity (LogD), and ability to interact with biological targets.

Predicted vs. Baseline Values

Tryptophol has a predicted acidic pKa for its N-H proton of around 15.16. [4][5]The electron-donating isopropyl group at the 7-position is expected to slightly increase the electron density on the nitrogen, making the proton less acidic and thus raising the pKa value slightly.

| Compound | Functional Group | Predicted pKa | Expected Effect of 7-Isopropyl Group |

| Tryptophol | Indole N-H | ~15.2 | Baseline |

| 7-Isopropyltryptophol | Indole N-H | ~15.5 (Predicted) | Slight increase (less acidic) |

Experimental Protocol: UV-Metric Titration

For compounds with a chromophore that changes upon ionization, UV-metric titration is a highly sensitive method for pKa determination.

Rationale: The deprotonation of the indole N-H results in an anionic species with a different electronic structure and, consequently, a different UV absorption spectrum. By monitoring this spectral change as a function of pH, the pKa can be accurately determined.

Materials:

-

7-Isopropyltryptophol

-

Spectrophotometer with a thermostatted cuvette holder

-

pH meter and calibrated electrode

-

A series of high-pH buffers (e.g., carbonate buffers from pH 9 to 12) and standardized NaOH solutions.

-

Co-solvent (e.g., Methanol or DMSO) if aqueous solubility is low.

Procedure:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable co-solvent. Prepare a series of solutions in different high-pH buffers, maintaining a constant low concentration of the co-solvent (e.g., <1%).

-

Spectral Scans: Record the full UV-Vis absorption spectrum (e.g., 230-350 nm) for the compound in each buffer solution.

-

Identify Wavelengths: Identify one or more analytical wavelengths where the absorbance changes maximally upon ionization.

-

Data Collection: Measure the absorbance at the chosen analytical wavelength(s) for each solution and accurately measure the final pH of each solution.

-

Data Analysis: Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve. The pKa is the pH at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.

-

Correction: If a co-solvent is used, the apparent pKa must be corrected to obtain the true aqueous pKa value using methods like the Yasuda-Shedlovsky extrapolation.

Spectroscopic Properties (UV-Visible & Fluorescence)

The indole ring is a natural chromophore and fluorophore. Its spectroscopic properties are highly sensitive to the local environment and substitution pattern.

UV-Visible Absorption

The UV spectrum of indole derivatives is characterized by two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ electronic transitions. [6]The position and intensity of these bands are sensitive to substitution on the benzene ring portion of the indole. [6]

-

Tryptophan Baseline: In aqueous solution, tryptophan typically shows an absorption maximum around 280 nm. [7][8]* Expected Effect: The 7-isopropyl group, as a weak electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted tryptophol.

Fluorescence Emission

Fluorescence spectroscopy is a powerful tool for studying indole-containing molecules. The emission spectrum is particularly sensitive to solvent polarity. [9][10]

-

Tryptophol Baseline: In non-polar solvents like cyclohexane, indole emission is structured and blue-shifted. In polar solvents like ethanol or water, the emission is broad, featureless, and red-shifted. [10]* Expected Effect: The 7-isopropyl group is not expected to fundamentally change the fluorescence mechanism but may slightly alter the emission maxima and quantum yield. The primary determinant of the emission wavelength will remain the polarity of the solvent.

Experimental Protocol: Spectroscopic Characterization

Rationale: To establish the intrinsic spectroscopic signature of the compound, which is essential for its quantification (e.g., in solubility or LogP assays) and for studying its interactions with biological macromolecules.

Materials:

-

7-Isopropyltryptophol

-

UV-transparent cuvettes (quartz)

-

A series of solvents of varying polarity (e.g., Cyclohexane, Dioxane, Acetonitrile, Ethanol, Water)

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of the compound in ethanol or acetonitrile.

-

Working Solutions: Prepare dilute working solutions (e.g., 10-20 µM) in each of the test solvents. Ensure the absorbance of the solutions for fluorescence measurements is below 0.1 at the excitation wavelength to avoid inner filter effects.

-

UV-Vis Measurement:

-

Scan the absorbance of each solution from approximately 230 nm to 400 nm.

-

Record the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) at that wavelength.

-

-

Fluorescence Measurement:

-

Excite the sample at its λmax (or a consistent wavelength like 280 nm).

-

Record the emission spectrum over a range of ~300 nm to 500 nm.

-

Record the wavelength of maximum emission (λem).

-

Measure the fluorescence quantum yield relative to a known standard (e.g., tryptophan in water, QY = 0.13).

-

Caption: Relationship between physicochemical properties and ADME.

Conclusion: A Predictive Framework for Drug Discovery

The detailed, self-validating protocols provided in this guide offer a clear path for researchers to empirically determine these critical parameters. This systematic approach, which bridges predictive chemistry with rigorous experimental validation, is fundamental to the modern drug discovery process. It enables scientists to make informed decisions, optimize lead compounds, and ultimately accelerate the development of new therapeutic agents based on the versatile tryptophol scaffold.

References

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. (n.d.).

- OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Wikipedia.

- OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.). OECD.

- Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. (n.d.). CORE.

- Fluorescence emission spectra of indole in cyclohexane (blue) and... | Download Scientific Diagram - ResearchGate. (n.d.).

- Tryptophol CAS#: 526-55-6 - ChemicalBook. (n.d.). ChemicalBook.

- Tryptophol - Lifeasible. (n.d.). Lifeasible.

- Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2019).

- Novel synthesis technology of 7-ethyltryptophol - ResearchGate. (n.d.).

- On the Fischer Indole Synthesis of 7‑Ethyltryptophol Mechanistic and Process Intensification Studies under Continuous Flow Conditions - ACS Figshare. (2016). ACS Figshare.

- Showing Compound Tryptophol (FDB010973) - FooDB. (2010). FooDB.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies.

- Tryptophol - Wikipedia. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIebDIaEc7NrkEfIzxSvQ7lkMhzzKILFl0yvgO0ut23_wYC3wk7jeJDwJRpxElxJwyFD3caJmK0DEKXbXWy_1st wQDAZpbj_Yig1i3UYAJkF6MDrsmJnyKQy7jBO-v4bg40Q==]( wQDAZpbj_Yig1i3UYAJkF6MDrsmJnyKQy7jBO-v4bg40Q==)

- LogP—Making Sense of the Value - ACD/Labs. (n.d.). ACD/Labs.

- logP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD - YouTube. (2021). YouTube.

- UV-Vis spectra of tryptophan (Trp 24 µM, dashed line),... | Download Scientific Diagram - ResearchGate. (n.d.).

- UV/Vis and fl uorescence spectra tryptophan before and after extraction... - ResearchGate. (n.d.).

Sources

- 1. Tryptophol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. acs.figshare.com [acs.figshare.com]

- 4. Tryptophol CAS#: 526-55-6 [m.chemicalbook.com]

- 5. Tryptophol - Lifeasible [lifeasible.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

2-(7-Isopropyl-1H-indol-3-yl)ethanol chemical structure and molecular weight

An In-Depth Technical Guide to 2-(7-Isopropyl-1H-indol-3-yl)ethanol

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 2-(7-Isopropyl-1H-indol-3-yl)ethanol, a significant indole derivative. This guide delineates its chemical identity, structural characteristics, and physicochemical properties, underscoring its relevance in synthetic and medicinal chemistry.

Introduction and Chemical Identity

2-(7-Isopropyl-1H-indol-3-yl)ethanol, also commonly referred to as 7-isopropyl Tryptophol, is a derivative of tryptophol.[1][2] Tryptophol and its analogues are of considerable interest due to their diverse biological activities and their utility as versatile precursors in the synthesis of more complex bioactive molecules. The parent compound, tryptophol (2-(1H-indol-3-yl)ethanol), is a naturally occurring substance found in various organisms, including plants and fungi, and is known to exhibit roles as an auxin and a quorum sensing molecule in yeast.[3][4] The introduction of an isopropyl group at the 7-position of the indole ring, as in the case of 2-(7-Isopropyl-1H-indol-3-yl)ethanol, significantly influences its lipophilicity and steric profile, thereby modulating its chemical reactivity and biological interactions. This modification makes it a valuable intermediate in the development of novel therapeutic agents.

This guide focuses specifically on the 7-isopropyl substituted analogue, providing detailed information on its structure and molecular properties.

Chemical Structure and Nomenclature

The structural framework of 2-(7-Isopropyl-1H-indol-3-yl)ethanol consists of a central indole bicyclic system, with an ethanol substituent at the 3-position and an isopropyl group at the 7-position.

IUPAC Name and Synonyms

The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-(7-propan-2-yl-1H-indol-3-yl)ethanol .[2]

It is also known by several synonyms, including:

-

2-(7-Isopropyl-1H-indol-3-yl)ethan-1-ol[1]

-

1H-Indole-3-ethanol, 7-(1-methylethyl)[1]

-

7-(1-Methylethyl)-1H-indole-3-ethanol[1]

-

2-(7-Propan-2-yl-1H-indol-3-yl)ethanol[1]

Structural Representation

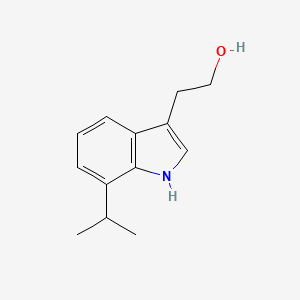

The two-dimensional chemical structure of 2-(7-Isopropyl-1H-indol-3-yl)ethanol is depicted in the diagram below.

Caption: Chemical structure of 2-(7-Isopropyl-1H-indol-3-yl)ethanol.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(7-Isopropyl-1H-indol-3-yl)ethanol is provided in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO | [1] |

| Molecular Weight | 203.28 g/mol | [1][2] |

| CAS Number | 57817-12-6 | [1][2] |

| Appearance | Not specified in the provided results | |

| Melting Point | Not specified in the provided results | |

| Boiling Point | Not specified in the provided results | |

| Solubility | Not specified in the provided results |

Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from its molecular formula. The molecular formula for 2-(7-Isopropyl-1H-indol-3-yl)ethanol is C₁₃H₁₇NO.[1]

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule:

-

Carbon (C): 13 atoms × 12.011 u = 156.143 u

-

Hydrogen (H): 17 atoms × 1.008 u = 17.136 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 156.143 + 17.136 + 14.007 + 15.999 = 203.285 u

This calculated value is consistent with the reported molecular weight of 203.28 g/mol .[1][2]

Applications in Research and Development

While this guide focuses on the fundamental chemical properties of 2-(7-Isopropyl-1H-indol-3-yl)ethanol, it is pertinent to mention its significance as a key intermediate in medicinal chemistry. The tryptophol scaffold is a privileged structure in drug discovery, and its derivatives are explored for a wide range of therapeutic applications. The introduction of the isopropyl group at the 7-position can be a strategic modification to enhance potency, selectivity, or pharmacokinetic properties of a lead compound.

References

-

7-isopropyl Tryptophol 57817-12-6. Lotusfeet Pharma. [Link]

-

Tryptophol | C10H11NO | CID 10685. PubChem. [Link]

-

indole-3-ethanol. Mycotoxin Database. [Link]

-

Tryptophol. Wikipedia. [Link]

Sources

step-by-step organic synthesis protocol for 2-(7-Isopropyl-1H-indol-3-yl)ethanol

An In-Depth Guide to the Organic Synthesis of 2-(7-Isopropyl-1H-indol-3-yl)ethanol

Introduction: The Significance of Tryptophol Derivatives

2-(7-Isopropyl-1H-indol-3-yl)ethanol, a derivative of tryptophol (indole-3-ethanol), belongs to a class of compounds with significant interest in medicinal chemistry and drug development. The indole scaffold is a foundational structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] Tryptophol and its derivatives are metabolites found in various organisms and serve as versatile building blocks for synthesizing more complex bioactive molecules.[2] Specifically, the title compound is a key intermediate in the development of novel therapeutic agents, such as triptans, which are explored for their analgesic and anti-inflammatory properties.[3]

This application note provides a comprehensive, step-by-step protocol for the organic synthesis of 2-(7-Isopropyl-1H-indol-3-yl)ethanol. The procedure is based on the well-established Fischer indole synthesis, a reliable and powerful method for constructing the indole ring system.[3][4] The narrative explains the rationale behind key experimental choices, ensuring both technical accuracy and practical applicability for researchers in organic synthesis and drug discovery.

Overall Synthetic Strategy

The synthesis of 2-(7-Isopropyl-1H-indol-3-yl)ethanol is efficiently achieved through a two-step sequence starting from commercially available 2-isopropylaniline.

-

Step 1: Synthesis of (2-Isopropyl-phenyl)-hydrazine Hydrochloride. The initial step involves the conversion of 2-isopropylaniline into its corresponding hydrazine salt. This is accomplished via a classical diazotization reaction followed by in-situ reduction.

-

Step 2: Fischer Indole Synthesis to Yield the Target Compound. The synthesized (2-isopropyl-phenyl)-hydrazine hydrochloride is then reacted with 2,3-dihydrofuran under acidic conditions. This reaction proceeds through the Fischer indole synthesis mechanism to form the indole ring and introduce the ethanol side chain at the C3 position, yielding the final product.[5]

The following diagram illustrates the overall workflow of this synthetic protocol.

Caption: Overall workflow for the synthesis of 2-(7-Isopropyl-1H-indol-3-yl)ethanol.

Experimental Protocols

Part 1: Synthesis of (2-Isopropyl-phenyl)-hydrazine Hydrochloride

This initial stage transforms the starting aniline into the crucial hydrazine intermediate required for the Fischer indole synthesis. The mechanism involves the formation of a diazonium salt from the aniline, which is then immediately reduced to the hydrazine using stannous chloride (SnCl₂).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |

| 2-Isopropylaniline | 135.21 | 8.0 g | 59.2 |

| Concentrated HCl (36%) | 36.46 | 70 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.2 g | 60.9 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 30.0 g | 133.0 |

| Deionized Water | 18.02 | 20 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| 50% aq. Sodium Hydroxide | 40.00 | As needed | - |

Step-by-Step Procedure:

-